Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate
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Overview
Description
Methyl 2-(2-oxa-6-azaspiro[35]nonan-8-yl)acetate is a chemical compound with the molecular formula C10H17NO3 It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate hydrochloride
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
Uniqueness
Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 2-(2-oxa-8-azaspiro[3.5]nonan-6-yl)acetate |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)2-8-3-10(5-11-4-8)6-14-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
VUQURQAGGWGGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(CNC1)COC2 |
Origin of Product |
United States |
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